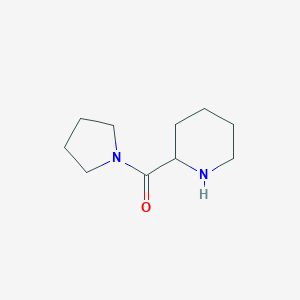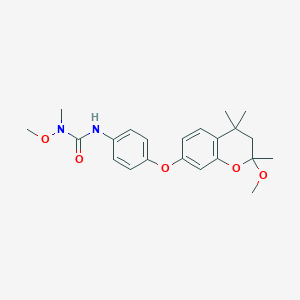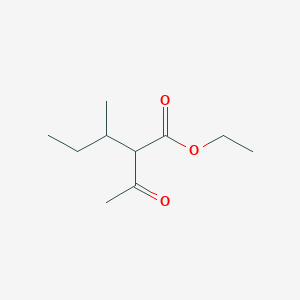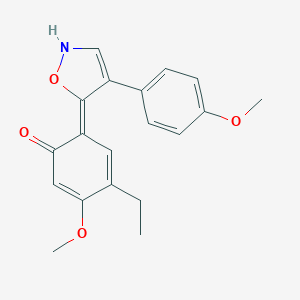
3,5-ジニトロ安息香酸ヒドラジド
概要
説明
3,5-Dinitrobenzohydrazide is an organic compound with the molecular formula C7H6N4O5 It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)
科学的研究の応用
3,5-Dinitrobenzohydrazide has several applications in scientific research:
作用機序
Target of Action
The primary targets of 3,5-Dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting these enzymes, 3,5-Dinitrobenzohydrazide can potentially affect nerve signal transmission .
Mode of Action
3,5-Dinitrobenzohydrazide interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance nerve signal transmission .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact the cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning .
Result of Action
The inhibition of AChE and BChE by 3,5-Dinitrobenzohydrazide can lead to an increase in acetylcholine levels, potentially enhancing nerve signal transmission . This could have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
生化学分析
Biochemical Properties
3,5-Dinitrobenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition is achieved through the binding of 3,5-Dinitrobenzohydrazide to the active sites of these enzymes, thereby preventing the hydrolysis of their substrates. Additionally, 3,5-Dinitrobenzohydrazide exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
Cellular Effects
The effects of 3,5-Dinitrobenzohydrazide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5-Dinitrobenzohydrazide has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, 3,5-Dinitrobenzohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, the inhibition of acetylcholinesterase by 3,5-Dinitrobenzohydrazide involves the formation of a stable complex between the compound and the enzyme’s active site, preventing substrate access and subsequent hydrolysis . Additionally, 3,5-Dinitrobenzohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,5-Dinitrobenzohydrazide in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dinitrobenzohydrazide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the effects of 3,5-Dinitrobenzohydrazide on cellular function can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3,5-Dinitrobenzohydrazide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and enzyme inhibition, without causing significant toxicity . At higher doses, 3,5-Dinitrobenzohydrazide can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3,5-Dinitrobenzohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . These interactions can lead to changes in metabolic flux and the levels of key metabolites, influencing cellular homeostasis and function. Additionally, 3,5-Dinitrobenzohydrazide can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, further contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of 3,5-Dinitrobenzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, depending on its chemical properties and interactions with intracellular components . Studies have shown that 3,5-Dinitrobenzohydrazide can be transported across cell membranes through passive diffusion and active transport mechanisms, facilitated by specific transport proteins . The distribution of 3,5-Dinitrobenzohydrazide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3,5-Dinitrobenzohydrazide plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct 3,5-Dinitrobenzohydrazide to specific organelles . The presence of 3,5-Dinitrobenzohydrazide in these compartments can affect its interactions with biomolecules and its overall biological activity, contributing to its diverse effects on cellular function and metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzohydrazide can be synthesized through the reaction of methyl 3,5-dinitrobenzoate with hydrazine hydrate. The process involves the following steps:
- Dissolve methyl 3,5-dinitrobenzoate in ethanol at 0°C.
- Add 80% hydrazine hydrate dropwise to the solution while stirring.
- Stir the mixture at room temperature for 4 hours.
- Filter the precipitated product and rinse it with ethanol and diethyl ether .
Industrial Production Methods: While specific industrial production methods for 3,5-dinitrobenzohydrazide are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors in industrial production would include maintaining reaction conditions, ensuring purity, and optimizing yield.
化学反応の分析
Types of Reactions: 3,5-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) under suitable conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as N-acylhydrazones.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Reagents such as acyl chlorides or aldehydes can be used to form N-acylhydrazones under mild conditions.
Major Products:
Reduction: The reduction of 3,5-dinitrobenzohydrazide yields 3,5-diaminobenzohydrazide.
Substitution: The reaction with acyl chlorides or aldehydes forms various N-acylhydrazone derivatives
類似化合物との比較
- 3,5-Dinitrobenzoic Acid
- 3,5-Dinitrobenzamide
- 3,5-Diaminobenzohydrazide
特性
IUPAC Name |
3,5-dinitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPILVRNBBRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183197 | |
| Record name | 3,5-Dinitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2900-63-2 | |
| Record name | 3,5-Dinitrobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2900-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrobenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002900632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2900-63-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dinitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROBENZOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DQ568XMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions 3,5-Dinitrobenzohydrazide can undergo, and what are the potential biological applications of the resulting products?
A1: 3,5-Dinitrobenzohydrazide readily reacts with aldehydes and ketones to form N-acylhydrazones. [, ] This reaction has been explored for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazoles. [] These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria like S. aureus and E. coli. [, ] This suggests their potential as lead compounds for developing novel antibacterial agents.
Q2: Can you provide details on the structural characterization of 3,5-Dinitrobenzohydrazide derivatives, specifically focusing on spectroscopic data?
A2: Research indicates that techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are commonly employed to characterize 3,5-Dinitrobenzohydrazide derivatives. [, ] For example, the formation of N-acylhydrazones is confirmed by the presence of characteristic peaks in their ¹H-NMR spectra. Furthermore, the structure of a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative synthesized from 3,5-Dinitrobenzohydrazide was confirmed by X-ray analysis. [] These spectroscopic methods provide crucial information about the structure and purity of the synthesized compounds, which is essential for further biological evaluation and development.
Q3: Have any studies investigated the Structure-Activity Relationship (SAR) of 3,5-Dinitrobenzohydrazide derivatives, particularly concerning their antibacterial activity?
A3: While the provided abstracts don't delve into detailed SAR studies, they highlight that incorporating a 2-cyano-5-mercapto-1,3,4-thiadiazole moiety into 3,5-Dinitrobenzohydrazide derivatives resulted in compounds with notable activity against Staphylococcus aureus, E. coli, and Proteus mirabilis. [] This finding suggests that specific structural modifications to the 3,5-Dinitrobenzohydrazide scaffold can significantly influence its antibacterial properties and warrant further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)


